Cas no 76-66-4 (Rhynchophylline)

Rhynchophylline is a bioactive indole alkaloid primarily extracted from Uncaria species, such as Uncaria rhynchophylla. It exhibits notable pharmacological properties, including neuroprotective, antihypertensive, and anti-inflammatory effects. Rhynchophylline acts as a calcium channel blocker and NMDA receptor antagonist, contributing to its potential in modulating neurotransmitter activity and protecting against excitotoxicity. Its ability to cross the blood-brain barrier enhances its applicability in neurological research. The compound is also studied for its anti-addictive properties, particularly in mitigating opioid and psychostimulant dependence. With high purity and standardized extraction methods, rhynchophylline serves as a valuable reference standard in pharmacological and toxicological studies.
Rhynchophylline structure
Rhynchophylline structure
Product name:Rhynchophylline
CAS No:76-66-4
MF:C22H28N2O4
MW:384.4687
MDL:MFCD00221748
CID:34055
PubChem ID:102004527

Rhynchophylline Chemical and Physical Properties

Names and Identifiers

    • Rhynchophylline
    • Rhyncholphylline
    • Ellagic acid
    • mitrinermin
    • MITRINERMINE
    • rhynchophyllin
    • rhyncophylline
    • (αE,1′R,6′R,7′S,8′aS)-6′-Ethyl-1,2,2′,3′,6′,7′,8′,8′a-octahydro-α-(methoxymethylene)-2-oxo- Spiro[3H-indole-3,1′(5′H)-indolizine]-7′-acetic acid methyl ester
    • (7β,16E,20α)-16,17-Didehydro-17-methoxy-2-oxo-corynoxan-16-carboxylic acid methyl ester
    • NSC 21731
    • Methyl (E)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
    • Methyl 2-[(3R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-
    • 76-66-4
    • methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
    • NSC-21731
    • HMS3887A03
    • RHYNCHOPHYLLINE (CONSTITUENT OF CAT'S CLAW) [DSC]
    • s9400
    • CS-3807
    • 1ST159052
    • CCG-268460
    • CORYNOXAN-16-CARBOXYLIC ACID, 16,17-DIDEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (7beta,16E,20alpha)
    • Spiro[3H-indole-3,1'(5'H)-indolizine]-7'-acetic acid,6'-ethyl-1,2,2',3',6',7',8',8'a-octahydro-a-(methoxymethylene)-2-oxo-,methyl ester, (aE,1'R,6'R,7'S,8'aS)-
    • 46BQ79VJ8D
    • DTXCID001016656
    • methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
    • BDBM50251393
    • DTXSID70878612
    • MFCD00221748
    • R0105
    • C09236
    • HY-N0387
    • RHYNCHOPHYLLINE (CONSTITUENT OF CAT'S CLAW)
    • CHEMBL519266
    • SCHEMBL2047380
    • CORYNOXAN-16-CARBOXYLIC ACID, 16,17-DIDEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (7.BETA.,16E,20.ALPHA.)
    • Rhynocophylline
    • RHYNCHOPHYLLINE [MI]
    • Q7321711
    • Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7-beta,16E,20-alpha)-
    • AKOS037514819
    • UNII-46BQ79VJ8D
    • CHEBI:70069
    • methyl 2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate
    • FT-0775469
    • FT-0775797
    • Isorhyncophylline
    • DTXSID30871548
    • Methyl 17-methoxy-2-oxocorynox-16-en-16-carboxylate
    • FT-0600219
    • BCP28213
    • AC-7977
    • methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
    • SCHEMBL18779880
    • AKOS025402303
    • Isorhychophylline
    • C22H28N2O4
    • 39032-61-6
    • Rel-methyl (E)-2-((3R,6'R,7'S,8a'S)-6'-ethyl-2-oxo-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indoline-3,1'-indolizin]-7'-yl)-3-methoxyacrylate
    • DAXYUDFNWXHGBE-KAXDATADSA-N
    • MDL: MFCD00221748
    • Inchi: InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1
    • InChI Key: DAXYUDFNWXHGBE-DNLDCMDESA-N
    • SMILES: O=C1[C@@]2(C3=C([H])C([H])=C([H])C([H])=C3N1[H])C([H])([H])C([H])([H])N1C([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])(C(=C([H])OC([H])([H])[H])C(=O)OC([H])([H])[H])C([H])([H])[C@@]12[H]

Computed Properties

  • Exact Mass: 384.204907g/mol
  • Surface Charge: 0
  • XLogP3: 2.3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 384.204907g/mol
  • Monoisotopic Mass: 384.204907g/mol
  • Topological Polar Surface Area: 67.9Ų
  • Heavy Atom Count: 28
  • Complexity: 663
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 384.5
  • Tautomer Count: 2
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Powder
  • Density: 1.23
  • Melting Point: 216°; mp 197-199° (Ban et al., loc. cit.)
  • Boiling Point: 560.8±50.0 °C at 760 mmHg
  • Flash Point: 293.0±30.1 °C
  • Refractive Index: 1.596
  • PSA: 67.87000
  • LogP: 2.77610
  • Solubility: Soluble in chloroform, soluble in acetone, ethanol, benzene, slightly soluble in ether and ethyl acetate, insoluble in petroleum ether
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C
  • λmax: 247nm(lit.)
  • pka: 6.4(at 25℃)
  • Specific Rotation: D13 -14.7° (c = 2.5 in chloroform)
  • Merck: 14,8197

Rhynchophylline Security Information

Rhynchophylline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
R414180-100 mg
Rhynchophylline
76-66-4
100MG
315.00 2021-07-18
LKT Labs
R3197-25 mg
Rhynchophylline
76-66-4 ≥98%
25mg
$312.00 2023-07-10
MedChemExpress
HY-N0387-10mM*1 mL in DMSO
Rhynchophylline
76-66-4 99.94%
10mM*1 mL in DMSO
¥660 2024-04-17
TargetMol Chemicals
T6S0659-5mg
Rhynchophylline
76-66-4 99.44%
5mg
¥ 496 2024-07-19
TargetMol Chemicals
T6S0659-50mg
Rhynchophylline
76-66-4 99.44%
50mg
¥ 1950 2024-07-19
TRC
R414180-10mg
Rhynchophylline
76-66-4
10mg
$ 69.00 2023-09-06
ChemScence
CS-3807-5mg
Rhynchophylline
76-66-4 99.64%
5mg
$96.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6S0659-1 mL * 10 mM (in DMSO)
Rhynchophylline
76-66-4 99.44%
1 mL * 10 mM (in DMSO)
¥632.00 2022-04-26
FUJIFILM
188-02671-10mg
Rhynchophylline
76-66-4
10mg
JPY 53500 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP1216-20mg
Rhynchophylline
76-66-4 98%
20mg
$75 2023-09-20

Rhynchophylline Related Literature

Additional information on Rhynchophylline

Introduction to Rhynchophylline (CAS No. 76-66-4) and Its Recent Research Applications

Rhynchophylline, a naturally occurring alkaloid with the chemical formula C21H23N3O4, is a compound that has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities. The CAS number 76-66-4 serves as a unique identifier for this molecule, distinguishing it from other compounds with similar chemical properties. Derived primarily from the leaves of the Paederia foetida plant, Rhynchophylline has been subject to extensive studies for its potential therapeutic applications.

The structural complexity of Rhynchophylline, characterized by its indole moiety and multiple chiral centers, contributes to its unique pharmacological profile. This complexity has made it a subject of interest for synthetic chemists and pharmacologists aiming to develop novel derivatives with enhanced efficacy and reduced side effects. Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of Rhynchophylline with various biological targets, providing insights into its mechanism of action.

In recent years, the pharmacological properties of Rhynchophylline have been extensively explored, particularly in the context of cardiovascular health and neuroprotection. Studies have demonstrated that Rhynchophylline exhibits vasodilatory effects by inhibiting the activity of phosphodiesterase enzymes, which play a crucial role in regulating blood pressure. Additionally, its ability to modulate neurotransmitter release has led to investigations into its potential as an anxiolytic and antidepressant agent.

The recent research on Rhynchophylline has also highlighted its anti-inflammatory and antioxidant properties. In vitro studies have shown that Rhynchophylline can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in managing chronic inflammatory diseases. Furthermore, its antioxidant activity has been linked to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

One of the most intriguing aspects of Rhynchophylline is its role in modulating the central nervous system. Preclinical studies have indicated that it may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been observed to enhance acetylcholine levels in the brain, which could potentially improve cognitive function in affected individuals. These findings have sparked interest in developing Rhynchophylline-based therapies for neurological disorders.

The pharmacokinetic profile of Rhynchophylline is another area of active investigation. Research has shown that oral administration of Rhynchophylline results in moderate bioavailability, with peak plasma concentrations reached within 2-3 hours post-dose. The compound's metabolic pathways have been studied using mass spectrometry techniques, revealing that it undergoes biotransformation primarily in the liver through cytochrome P450 enzymes. Understanding these metabolic routes is crucial for optimizing drug delivery systems and minimizing potential drug-drug interactions.

Despite these promising findings, challenges remain in translating preclinical results into clinical applications. Issues such as bioavailability, formulation stability, and long-term safety need to be addressed before Rhynchophylline can be widely adopted as a therapeutic agent. However, ongoing clinical trials are gradually providing more data on its safety and efficacy, paving the way for future regulatory approvals.

The future directions of Rhynchophylline research are likely to focus on structure-activity relationship studies aimed at developing more potent derivatives. Advances in biotechnology have enabled high-throughput screening methods that can rapidly identify novel analogs with improved pharmacological properties. Additionally, collaborations between academia and industry are expected to accelerate the development process by leveraging complementary expertise and resources.

In conclusion, Rhynchophylline (CAS No. 76-66-4) represents a promising natural product with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As our understanding of its pharmacological mechanisms continues to grow, so too does the likelihood that Rhynchophylline will play a significant role in future medical treatments.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:76-66-4)Rhynchophylline
A1205029
Purity:99%/99%/99%
Quantity:25mg/50mg/100mg
Price ($):160.0/244.0/370.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:76-66-4)Rhynchophylline
TB02480
Purity:>98%
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Price ($):Inquiry